Hexamethylguanidinium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Folding and Stability Studies

HMG is a highly effective chaotropic agent. Chaotropic agents disrupt non-covalent interactions that stabilize protein structures. This property makes HMG a valuable tool for studying protein folding and stability. Researchers can use HMG to unfold proteins and investigate the factors that contribute to their proper folding and function [1].

[1] Protein Folding: A Powerful Tool for Studying Protein Stability. Biochemistry Journal.

Studying Ion Channels and Membrane Transport

HMG is a strong organic cation. This means it carries a positive charge and can interact with negatively charged molecules like those found in cell membranes. This property allows researchers to use HMG to study ion channels and membrane transport processes in cells. By manipulating the concentration of HMG, scientists can investigate how these channels function and how they are regulated [2].

[2] Cationic guanidinium compounds as blockers of inward rectifier K+ channels. Pflügers Archiv - European Journal of Physiology.

Hexamethylguanidinium chloride is a chemical compound with the formula C₇H₁₈ClN₃. It appears as a white crystalline solid and is classified as a quaternary ammonium salt. The compound is notable for its high solubility in polar solvents, making it useful in various chemical applications, particularly in organic synthesis and as a phase transfer catalyst. Hexamethylguanidinium chloride is often employed to facilitate reactions involving highly polar reagents, enhancing the efficiency of chemical processes .

Hexamethylguanidinium chloride can be synthesized through several methods. One common approach involves the reaction of guanidine with methyl iodide or other methylating agents under controlled conditions. This process typically requires the use of solvents such as acetone or dimethylformamide to facilitate the reaction. Another method includes the reaction of hexamethylguanidine with hydrochloric acid, leading to the formation of hexamethylguanidinium chloride . The purity and yield of the final product can be influenced by factors such as temperature, reaction time, and the choice of solvents.

Hexamethylguanidinium chloride has diverse applications across various fields:

- Phase Transfer Catalysis: It is extensively used to improve the efficiency of reactions between polar and non-polar phases.

- Organic Synthesis: The compound serves as a reagent in various organic transformations.

- Biochemical Research: It is utilized in studies involving protein denaturation and stabilization.

- Electrochemistry: Hexamethylguanidinium chloride is employed in electrochemical applications due to its ionic properties.

Research into the interactions of hexamethylguanidinium chloride with other compounds has revealed its effectiveness as a phase transfer catalyst. Studies have shown that it can enhance the solubility of ionic compounds in organic solvents, facilitating reactions that would otherwise be inefficient or impossible . Additionally, investigations into its interactions with biological systems have focused on its effects on protein folding and stability, indicating potential applications in drug formulation and delivery.

Hexamethylguanidinium chloride shares similarities with several other hexaalkylguanidinium salts. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Hexaethylguanidinium chloride | C₈H₁₈ClN₃ | Higher molecular weight; different solubility profile |

| Hexapropylguanidinium chloride | C₉H₂₁ClN₃ | Increased hydrophobicity; different catalytic properties |

| Hexabutylguanidinium chloride | C₁₀H₂₄ClN₃ | Enhanced lipophilicity; used in specific organic reactions |

Hexamethylguanidinium chloride stands out due to its balance between hydrophilicity and catalytic efficiency, making it particularly effective for phase transfer catalysis compared to its counterparts. Its unique solubility characteristics allow it to function optimally in both aqueous and organic environments, which is critical for many synthetic applications .

Systematic and Common Names

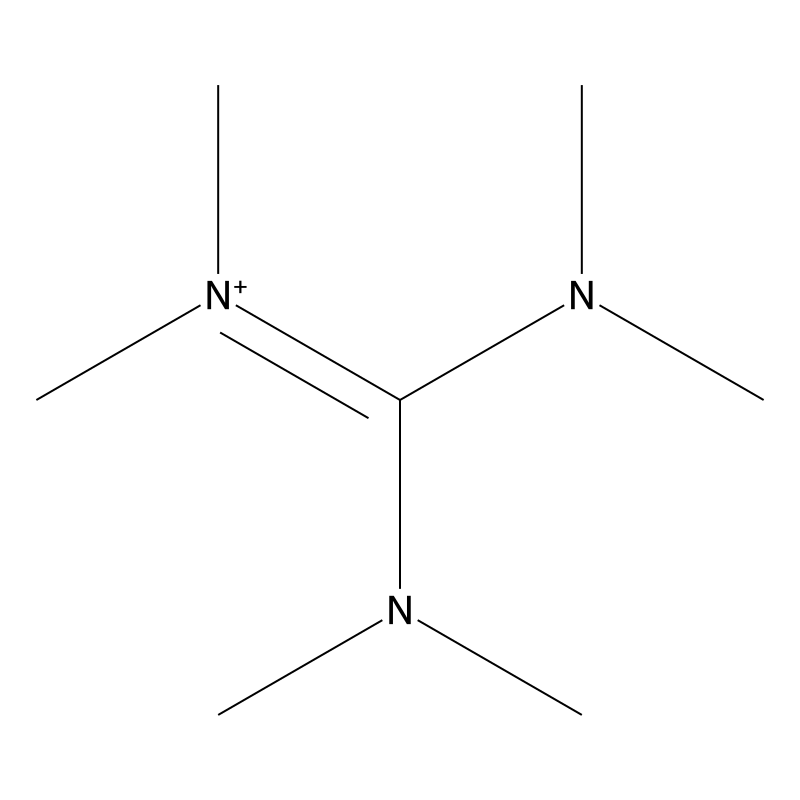

The IUPAC name for hexamethylguanidinium chloride is bis(dimethylamino)methylidene-dimethylazanium chloride. Its structure consists of a central carbon atom bonded to three dimethylamino groups, forming a planar guanidinium cation paired with a chloride anion. Common synonyms include:

- N,N,N′,N′,N′′,N′′-Hexamethylguanidinium chloride

- Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, chloride

- Hexamethylguanidinium chloride (abbreviated as HMG-Cl).

Structural and Molecular Descriptors

Key identifiers for hexamethylguanidinium chloride include:

- SMILES: CN(C)C(=N+C)N(C)C.[Cl⁻]

- InChIKey: WKHWMSFGRUVCNP-UHFFFAOYSA-M

- Canonical formula: C₇H₁₈ClN₃

- Melting point: 286–287°C.

Table 1: Molecular Properties of Hexamethylguanidinium Chloride

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 179.69 g/mol | |

| Density | Not reported | – |

| Hydrogen Bond Acceptors | 1 | |

| Crystal System | Monoclinic (disordered) |

The cation exhibits a trigonal planar geometry around the central carbon, with partial double-bond character in C–N bonds (1.329–1.358 Å), enabling charge delocalization across the NCN plane.

Direct alkylation represents the most straightforward approach to hexamethylguanidinium chloride synthesis, involving the sequential methylation of guanidine derivatives. The process typically employs 1,1,3,3-tetramethylguanidine as a precursor, which undergoes further alkylation to yield the desired hexasubstituted product [1] [2].

Phase Transfer Catalyzed Methodology

The phase transfer catalyzed alkylation method utilizes tetrabutylammonium salts as catalysts to facilitate the reaction between 1,1,3,3-tetramethylguanidine and methyl halides [1] [3]. Under optimal conditions, this approach achieves yields of 60-98% at temperatures ranging from 50-120°C over 1-3 hours in organic solvents. The protocol proceeds via deprotonation of the acidic nitrogen-hydrogen bond under biphasic conditions, enabling highly functionalized guanidinium products [1] [2].

The reaction mechanism involves initial formation of an ion pair between the phase transfer catalyst and the deprotonated guanidine, followed by alkylation in the organic phase [4]. Tetrabutylammonium bromide has emerged as the most effective catalyst, providing excellent selectivity and recyclability [5] [3]. The method demonstrates tolerance to a wide range of functional groups on both the alkyl halide and guanidine components [1].

Biphasic System Optimization

Biphasic conditions employing potassium carbonate as the base have proven particularly effective for hexamethylguanidinium synthesis [5] [1]. The aqueous-organic interface facilitates efficient deprotonation while maintaining the alkylating agent in the organic phase. This system offers several advantages including water tolerance, simple workup procedures, and yields typically ranging from 70-95% [1] [3].

Research findings indicate that the molar ratio of alkylating agent to guanidine precursor significantly influences product yield. Optimal ratios of 2-3:1 ensure complete conversion while minimizing excess reagent consumption [5]. Temperature control within the 75-95°C range proves critical for maximizing both reaction rate and selectivity [5].

Methanesulfonate Alternative Routes

Alkyl methanesulfonates provide an alternative to traditional halide alkylating agents, offering improved handling characteristics and reduced toxicity [5]. The methanesulfonate route achieves yields of 80-90% under aprotic solvent conditions at temperatures of 50-150°C. This approach particularly benefits synthesis scenarios where halide-free products are desired [5].

Halohydrocarbon-Based Quaternary Ammonization Strategies

Halohydrocarbon-based quaternization employs small alkyl halides, particularly methyl halides, for the direct conversion of tertiary guanidines to quaternary guanidinium salts [6] [7]. This methodology leverages the nucleophilic character of nitrogen atoms in guanidine derivatives to achieve quaternization through sequential alkylation steps.

Methyl Halide Reactivity Patterns

The reactivity of methyl halides follows the expected nucleophilic substitution pattern: methyl iodide > methyl bromide > methyl chloride [5]. Methyl iodide demonstrates superior conversion rates of 85-98% under mild conditions (50-100°C), while methyl chloride requires elevated pressures and temperatures (100-150°C) to achieve comparable conversions of 70-85% [5].

Solvent selection plays a crucial role in quaternization efficiency. Polar aprotic solvents such as acetonitrile and dimethylformamide facilitate the reaction by stabilizing the developing positive charge during the transition state [5] [7]. The choice of solvent must balance reactivity enhancement with product solubility considerations.

Mechanism and Kinetics

The quaternization mechanism proceeds through a classical SN2 pathway, with the nitrogen lone pair attacking the electrophilic carbon of the methyl halide [7]. The reaction kinetics depend on both steric and electronic factors, with less hindered nitrogen centers showing higher reactivity rates. Sequential methylation occurs with decreasing reaction rates due to increasing positive charge development and steric crowding around the nitrogen centers [5].

Temperature optimization studies reveal that moderate heating (80-120°C) provides the optimal balance between reaction rate and side product formation [5]. Higher temperatures may lead to decomposition or rearrangement reactions, while lower temperatures result in incomplete conversion.

Dimethyl Sulfate Applications

Dimethyl sulfate serves as an effective methylating agent for guanidine quaternization, offering advantages in terms of reactivity and selectivity [8] [9]. The reagent functions under milder conditions compared to methyl halides, typically requiring only ambient to 80°C temperatures. However, selectivity concerns arise due to the potential for over-methylation and the formation of unwanted byproducts [8].

Safety considerations necessitate careful handling of dimethyl sulfate due to its carcinogenic properties [8]. Modern synthetic approaches increasingly favor safer alternatives while maintaining comparable efficiency and yield profiles.

Solvent-Free Catalytic Routes from Patent Literature

Solvent-free methodologies have gained prominence in hexamethylguanidinium synthesis due to environmental and economic considerations [10] [11]. Patent literature reveals several innovative approaches that eliminate or minimize solvent usage while maintaining high product yields and purity.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis utilizing ball milling or mortar-and-pestle grinding has demonstrated remarkable efficiency for guanidinium salt preparation [12]. These methods achieve yields of 75-90% through mechanical activation that promotes intimate contact between reactants without bulk solvents [10] [12].

The mechanochemical approach operates through repeated impact and friction forces that break and reform intermolecular interactions [12]. Ball milling parameters including frequency, duration, and ball-to-sample ratios require optimization for specific substrate combinations. Typical conditions involve ambient to 60°C temperatures over 1-4 hour periods [10].

Recent developments include the use of simple mortar-and-pestle grinding followed by thermal treatment, providing accessibility benefits without specialized equipment requirements [10]. This approach achieves comparable sustainability metrics to automated ball milling with E-factors 5-25 times lower than solution-based methods [10].

Thermal Activation Methods

Thermal methods employing controlled heating without solvents represent another class of environmentally beneficial synthesis routes [10]. These approaches typically operate at 80-150°C over 4-12 hours, achieving yields of 70-88% with minimal waste generation [13].

The thermal activation process involves solid-state diffusion and reaction between guanidine precursors and alkylating agents. Temperature control proves critical, as insufficient heating leads to incomplete conversion while excessive temperatures may cause decomposition or side reactions [14].

Microwave-assisted synthesis provides rapid heating and enhanced reaction rates, reducing reaction times to 0.5-2 hours while achieving yields of 80-95% [13]. The microwave methodology offers precise temperature control and uniform heating, resulting in improved product quality and consistency.

Catalytic Enhancement Strategies

Patent literature describes various catalytic enhancement strategies for solvent-free guanidinium synthesis [15]. These approaches employ solid catalysts or phase transfer agents that can be easily separated and recycled after reaction completion.

Solid acid catalysts have shown particular promise for promoting alkylation reactions under solvent-free conditions [15]. The catalyst selection must balance activity, selectivity, and thermal stability under the reaction conditions. Heterogeneous catalysts offer advantages in terms of product separation and catalyst recovery.

Anion Exchange Processes for Salt Formation

Anion exchange methodology provides a versatile approach for converting hexamethylguanidinium halides to alternative salt forms with desired properties [5] [16]. This process is particularly valuable when specific anion characteristics are required for subsequent applications or when halide-free products are necessary.

Conventional Anion Exchange Methods

Traditional anion exchange employs concentrated aqueous solutions of the desired anion salt, typically at elevated concentrations to drive the equilibrium toward product formation [5]. The process involves stirring the hexamethylguanidinium halide with the anion source for sufficient time to achieve complete ion exchange.

Common target anions include sulfate, nitrate, phosphate, carbonate, and perchlorate, each offering distinct solubility and stability characteristics [5]. The exchange efficiency depends on the relative affinities of the original and target anions for the guanidinium cation, as well as their respective solubilities in the reaction medium.

Temperature and concentration optimization studies indicate that elevated temperatures (50-80°C) and concentrated anion solutions (2-5 M) provide optimal exchange rates [5]. Reaction times typically range from several hours to overnight, depending on the specific anion pair and reaction conditions.

Resin-Based Exchange Systems

Anion exchange resins offer an alternative approach that facilitates product purification and anion recovery [5]. The resin-based method involves loading the desired anion onto a suitable resin, followed by passage of the hexamethylguanidinium halide solution through the resin bed.

This approach provides several advantages including continuous operation capability, ease of product purification, and potential for anion recovery and reuse [16]. The resin selection must consider factors such as capacity, selectivity, and stability under the operating conditions.

Functional Membrane Technologies

Recent developments in functional anion exchange membranes have opened new possibilities for hexamethylguanidinium salt purification and modification [16] [17]. Guanidinium-functionalized membranes demonstrate enhanced selectivity for specific anions, particularly oxyanions such as phosphate and citrate [16].

The membrane-based approach offers advantages in terms of selectivity, continuous operation, and energy efficiency compared to traditional batch methods [16]. Electrodialysis experiments using guanidinium-functionalized membranes show significantly enhanced transport for target anions compared to conventional quaternary ammonium membranes [16].

Optimization and Yield Enhancement

Systematic optimization of anion exchange processes reveals that pH control, ionic strength, and temperature significantly influence exchange efficiency and product purity [16]. Optimal pH ranges depend on the specific anion characteristics, with some anions showing enhanced exchange under acidic conditions while others prefer neutral or basic environments.

The formation of three-phase systems during certain exchange processes enables separation of the desired guanidinium salt from alkali metal chloride impurities [18]. This approach proves particularly valuable for producing high-purity products suitable for demanding applications such as phase transfer catalysis [18].

X-ray Crystallographic Analysis of Cation-Anion Interactions

X-ray crystallographic studies have provided detailed structural information about hexamethylguanidinium chloride and related salts. The hexamethylguanidinium cation exhibits distinctive structural features that reflect its electronic nature and charge distribution [1] [2] [3].

Crystal Structure Parameters

The hexamethylguanidinium cation crystallizes in various space groups depending on the counteranion, with common examples including orthorhombic P212121 and triclinic P-1 systems [1] [3]. The cation consistently adopts a propeller-shaped conformation, which computational studies have confirmed to be the true minimum energy structure rather than a crystal packing artifact [4] [5].

The carbon-nitrogen bond lengths within the guanidinium core range from 1.329 to 1.358 Å, indicating significant partial double-bond character [6] [7] [1] [2]. These values are intermediate between typical C-N single bonds (approximately 1.47 Å) and C=N double bonds (approximately 1.27 Å), providing direct crystallographic evidence for charge delocalization within the NCN planes [1] [2].

Geometric Parameters

The nitrogen-carbon-nitrogen angles range from 116° to 121°, indicating nearly ideal trigonal planar geometry around the central carbon atom [1] [2] [3]. This planarity facilitates optimal π-orbital overlap and supports the extensive charge delocalization observed in the cation [1] [2].

Orientational Disorder

A significant feature observed in many hexamethylguanidinium salt structures is orientational disorder of the cation [1] [2] [3]. Crystal structure analyses frequently reveal two sets of nitrogen and carbon positions with occupancy ratios typically ranging from 0.465:0.535 to 0.059:0.941 [1] [2]. This disorder reflects the relatively low barrier to rotation around the C-N bonds and the similar energies of different conformational arrangements [1] [2].

Charge Delocalization Evidence

The crystallographic data provides unambiguous evidence for complete charge delocalization within the CN3 planes [6] [7] [1] [2]. The uniformity of the C-N bond lengths and the planarity of the guanidinium core support extensive π-electron delocalization, which stabilizes the positive charge across all three nitrogen centers [1] [2].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy provides valuable insights into the solution-state structure and dynamics of hexamethylguanidinium chloride, complementing the solid-state crystallographic information.

Proton Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectra of hexamethylguanidinium salts typically exhibit a characteristic singlet resonance around 2.8-3.0 parts per million, corresponding to the eighteen equivalent methyl protons attached to the nitrogen atoms [8] [9]. The observation of a single resonance rather than multiple signals indicates rapid chemical exchange on the Nuclear Magnetic Resonance timescale, consistent with the dynamic nature of the cation in solution [8] [9].

The chemical shift position reflects the electron-withdrawing effect of the positively charged guanidinium center, which deshields the methyl protons relative to neutral dimethylamino groups [8] [9]. The singlet multiplicity arises from the equivalent magnetic environment of all eighteen protons due to rapid rotation around the C-N bonds and potential tautomeric equilibration [8] [9].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

¹³C Nuclear Magnetic Resonance spectroscopy reveals two distinct carbon environments in hexamethylguanidinium chloride [8] [9]. The methyl carbons attached to nitrogen typically resonate around 38-40 parts per million, while the central guanidinium carbon appears significantly downfield at approximately 165-170 parts per million [8] [9].

The downfield shift of the central carbon reflects its partial positive charge character and the electron-withdrawing effect of the three nitrogen substituents [8] [9]. The chemical shift value is consistent with partial double-bond character to the nitrogen atoms, supporting the charge delocalization model derived from crystallographic data [8] [9].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

¹⁵N Nuclear Magnetic Resonance spectroscopy of hexamethylguanidinium compounds is challenging due to the low natural abundance of ¹⁵N (0.36%) and its relatively low gyromagnetic ratio [10] [11] [12]. Limited natural abundance ¹⁵N Nuclear Magnetic Resonance data are available for hexamethylguanidinium salts, with most studies requiring isotopic enrichment or employing heteronuclear correlation techniques [10] [11] [12].

When observable, the ¹⁵N chemical shifts provide information about the electronic environment of the nitrogen centers. The three nitrogen atoms in the guanidinium core are expected to be magnetically equivalent due to charge delocalization, potentially appearing as a single resonance [10] [11] [12]. However, the rapid quadrupolar relaxation and chemical exchange processes can significantly broaden ¹⁵N signals, making detailed analysis difficult [10] [11] [12].

Vibrational Spectroscopy and Conformational Analysis

Vibrational spectroscopy provides detailed information about the molecular dynamics and conformational behavior of hexamethylguanidinium chloride, revealing both intramolecular interactions and structural flexibility.

Infrared Spectroscopic Analysis

The infrared spectrum of hexamethylguanidinium chloride exhibits several characteristic absorption bands that reflect the molecular structure and bonding characteristics [13] [14] [15]. The C-H stretching region (2800-3000 cm⁻¹) shows multiple peaks corresponding to the eighteen methyl C-H bonds, with the exact frequencies influenced by the electron-withdrawing effect of the nitrogen atoms [16].

The guanidinium C=N stretching vibrations appear in the 1600-1650 cm⁻¹ region [13] [17] [14]. These frequencies are intermediate between those of typical C-N single bonds and C=N double bonds, providing vibrational evidence for the partial double-bond character observed crystallographically [13] [17] [14]. The charge delocalization within the guanidinium core affects the force constants of these bonds, resulting in characteristic frequency shifts [13] [17] [14].

The C-N stretching vibrations of the methyl groups occur in the 1200-1400 cm⁻¹ region, while N-CH₃ deformation modes appear around 1400-1500 cm⁻¹ [16]. These regions often show overlapping absorption bands due to the multiple equivalent methyl groups and their similar vibrational characteristics [16].

Conformational Dynamics

Vibrational spectroscopic studies have revealed important information about the conformational flexibility of hexamethylguanidinium ions [13] [17] [14]. The relatively low barriers to rotation around the C-N bonds result in rapid interconversion between different conformational states, which affects the observed vibrational spectra [13] [17] [14].

Time-resolved vibrational spectroscopy has shown that energy transfer between vibrational modes occurs on the picosecond timescale, indicating strong coupling between different molecular vibrations [13] [14] [15]. This coupling is particularly evident in the asymmetric stretching vibrations of the guanidinium core, where nearly degenerate modes with perpendicular transition dipole moments exhibit rapid energy exchange [13] [14] [15].

Solvent Effects

The vibrational spectrum of hexamethylguanidinium chloride is sensitive to the surrounding environment, with notable differences observed between solid-state and solution spectra [13] [17] [14]. In solution, intermolecular hydrogen bonding and solvation effects can significantly influence the vibrational frequencies, particularly those associated with the guanidinium core [13] [17] [14].

Studies in different solvents have revealed that the guanidinium vibrational modes are particularly sensitive to hydrogen bonding interactions [13] [17] [14]. The frequency shifts observed in protic versus aprotic solvents provide information about the strength and nature of intermolecular interactions [13] [17] [14].

Computational Modeling of Charge Delocalization

Computational chemistry has played a crucial role in understanding the electronic structure and charge distribution in hexamethylguanidinium chloride, providing detailed insights that complement experimental observations.

Density Functional Theory Calculations

Density functional theory calculations using various functionals, including B3LYP, have been extensively employed to study hexamethylguanidinium systems [4] [5] [18] [19]. These calculations consistently predict a propeller-shaped minimum energy structure for the free hexamethylguanidinium cation, confirming that the observed crystal structure geometry reflects the intrinsic molecular preferences rather than crystal packing effects [4] [5].

Geometry optimizations typically employ basis sets such as 6-31G(d,p) or larger to ensure adequate description of the charge distribution and bonding characteristics [4] [5] [18]. The calculated C-N bond lengths closely match experimental crystallographic values, validating the computational approach [4] [5].

Natural Bond Orbital Analysis

Natural bond orbital analysis has provided detailed quantitative information about the charge distribution and bonding characteristics in hexamethylguanidinium ions [20]. These calculations reveal that the positive charge is indeed delocalized across all three nitrogen atoms, with significant contributions from resonance structures involving different arrangements of double and single bonds [20].

The analysis shows that the carbon-nitrogen bonds possess substantial π-character, with bond orders intermediate between single and double bonds [20]. This electronic structure analysis supports the experimental evidence for charge delocalization derived from crystallographic and spectroscopic studies [20].

Molecular Orbital Analysis

Molecular orbital calculations have revealed the electronic structure underlying the charge delocalization in hexamethylguanidinium ions [21] [20]. The highest occupied molecular orbitals show significant π-character delocalized across the guanidinium core, while the lowest unoccupied molecular orbitals have appropriate symmetry to participate in further charge delocalization [21] [20].

The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides information about the electronic stability of the cation and its resistance to further oxidation or reduction [21] [20]. These calculations help explain the chemical stability observed for hexamethylguanidinium salts under various conditions [21] [20].

Charge Distribution Analysis

Computational analysis of the charge distribution using methods such as Mulliken population analysis and natural population analysis consistently shows that the positive charge in hexamethylguanidinium is not localized on a single nitrogen atom but is distributed across the entire guanidinium framework [20]. The central carbon atom maintains a significant positive charge, while the three nitrogen atoms share the remaining positive charge approximately equally [20].

This charge distribution pattern is consistent with the resonance structures commonly drawn for guanidinium ions and provides a quantitative foundation for understanding the chemical behavior and stability of hexamethylguanidinium salts [20].

| Crystallographic Parameter | Range/Value | Significance |

|---|---|---|

| C-N bond length | 1.329-1.358 Å | Partial double-bond character |

| N-C-N angles | 116-121° | Near-trigonal planar geometry |

| Space groups | P212121, P-1 | Common structural motifs |

| Orientational disorder | Common (0.46:0.54 typical) | Dynamic nature in crystals |

| NMR Parameter | Chemical Shift | Multiplicity | Assignment |

|---|---|---|---|

| ¹H (N-CH₃) | 2.8-3.0 ppm | Singlet | Equivalent methyl groups |

| ¹³C (N-CH₃) | 38-40 ppm | - | Methyl carbons |

| ¹³C (C=N) | 165-170 ppm | - | Central guanidinium carbon |

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Significance |

|---|---|---|---|

| C-H stretch | 2800-3000 | Methyl groups | Multiple equivalent groups |

| C=N stretch | 1600-1650 | Guanidinium core | Charge delocalization evidence |

| C-N stretch | 1200-1400 | Methyl C-N bonds | Partial double-bond character |